![molecular formula C12H14N4OS B7058810 6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7058810.png)
6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one is a heterocyclic compound that features a pyrimidin-4-one core substituted with a cyclobutyl group and a 5-methyl-1,3,4-thiadiazol-2-yl)methyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one typically involves the following steps:
Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Attachment of the Thiadiazole to the Pyrimidin-4-one Core: The thiadiazole derivative is then reacted with a suitable pyrimidin-4-one precursor under conditions that facilitate the formation of a carbon-nitrogen bond.
Introduction of the Cyclobutyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclobutyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole moieties, such as 2-substituted-3-(5-substituted-1,3,4-thiadiazol-2-yl)thiazolidin-4-one.
Pyrimidin-4-one Derivatives: Compounds with similar pyrimidin-4-one cores, such as 6-alkyl-3-(substituted)pyrimidin-4-ones.
Uniqueness
6-Cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one is unique due to its specific combination of a cyclobutyl group, a thiadiazole moiety, and a pyrimidin-4-one core. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-cyclobutyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-14-15-11(18-8)6-16-7-13-10(5-12(16)17)9-3-2-4-9/h5,7,9H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMMPFJRRZPVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CN2C=NC(=CC2=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-2-yl]acetamide](/img/structure/B7058734.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B7058755.png)
![2-(4-fluorophenyl)-N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]cyclopropane-1-carboxamide](/img/structure/B7058759.png)
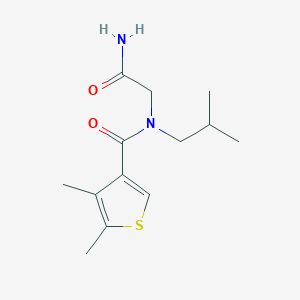
![2-Methyl-5-[(2-methylsulfonylimidazol-1-yl)methyl]-1,3,4-thiadiazole](/img/structure/B7058775.png)
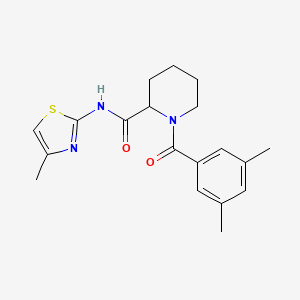
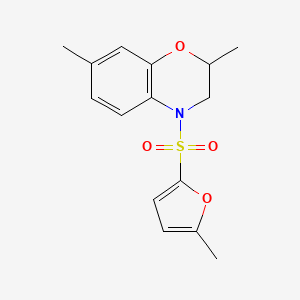
![N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-5-methylfuran-2-sulfonamide](/img/structure/B7058798.png)
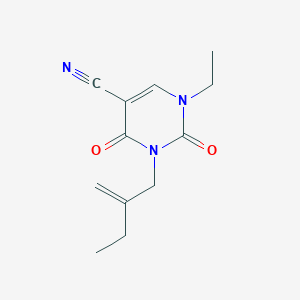
![[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7058816.png)
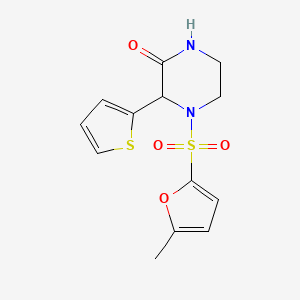
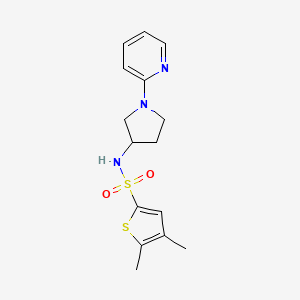
![3-[4-(4-Fluoro-2-methylphenyl)piperidine-1-carbonyl]cyclohexane-1-carboxamide](/img/structure/B7058847.png)
![5-[(4-Methoxyphenyl)methyl]-5-methyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7058855.png)
